2-(2,6-Dimethylphenoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(2,6-Dimethylphenoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H13ClO3S and a molecular weight of 248.72 g/mol . It is a clear, pale liquid that is highly valued for its unique blend of chemical properties, making it an invaluable tool for researchers and chemists .
Preparation Methods
The preparation of 2-(2,6-Dimethylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2,6-dimethylphenol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
2-(2,6-Dimethylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized to form sulfonic acids or reduced to form sulfides.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed from these reactions are sulfonamides, sulfonate esters, sulfonic acids, and sulfides .
Scientific Research Applications
2-(2,6-Dimethylphenoxy)ethane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenoxy)ethane-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can readily react with nucleophiles to form covalent bonds . This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom of the sulfonyl chloride group more susceptible to nucleophilic attack . The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
2-(2,6-Dimethylphenoxy)ethane-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-Methoxyethane-1-sulfonyl chloride: This compound has a similar structure but with a methoxy group instead of a dimethylphenoxy group.
Ethanesulfonyl chloride: This compound lacks the phenoxy group and has a simpler structure.
2-(2-Chloroethoxy)ethane-1-sulfonyl chloride: This compound has a chloroethoxy group instead of a dimethylphenoxy group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to these similar compounds .
Properties
Molecular Formula |
C10H13ClO3S |
---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO3S/c1-8-4-3-5-9(2)10(8)14-6-7-15(11,12)13/h3-5H,6-7H2,1-2H3 |
InChI Key |
WEPZLKRWCPPLFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
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